N-((Trimethoxysilyl)methyl)aniline

Hydrolysis Kinetics Silane Coupling Moisture Cure

N-((Trimethoxysilyl)methyl)aniline, also known as anilinomethyltrimethoxysilane or (N-phenylamino)methyltrimethoxysilane, is a bifunctional organosilane classified as an α-silane coupling agent. It features a trimethoxysilyl group linked via a single methylene bridge to an aniline moiety, a structural arrangement that confers distinct reactivity compared to conventional γ-aminosilanes.

Molecular Formula C10H17NO3Si
Molecular Weight 227.33 g/mol
CAS No. 77855-73-3
Cat. No. B1253773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((Trimethoxysilyl)methyl)aniline
CAS77855-73-3
Synonymsphenylaminomethyl trimethoxysilane
Molecular FormulaC10H17NO3Si
Molecular Weight227.33 g/mol
Structural Identifiers
SMILESCO[Si](CNC1=CC=CC=C1)(OC)OC
InChIInChI=1S/C10H17NO3Si/c1-12-15(13-2,14-3)9-11-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3
InChIKeyVNBLTKHUCJLFSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-((Trimethoxysilyl)methyl)aniline (CAS 77855-73-3): Technical Profile for Industrial Procurement


N-((Trimethoxysilyl)methyl)aniline, also known as anilinomethyltrimethoxysilane or (N-phenylamino)methyltrimethoxysilane, is a bifunctional organosilane classified as an α-silane coupling agent [1]. It features a trimethoxysilyl group linked via a single methylene bridge to an aniline moiety, a structural arrangement that confers distinct reactivity compared to conventional γ-aminosilanes [2]. This compound is widely employed as a crosslinker, adhesion promoter, and surface modifier in silane-crosslinking formulations for adhesives, sealants, and coatings .

α-Silane architecture supports reported accelerated hydrolysis in moisture-cure systems
Bifunctional organosilane: crosslinking via methoxysilyl and coupling via aniline group
Applied as crosslinker, adhesion promoter, and surface modifier in silane-crosslinking formulations

N-((Trimethoxysilyl)methyl)aniline (CAS 77855-73-3): Why Generic Substitution Fails in Performance-Critical Formulations


Substituting N-((Trimethoxysilyl)methyl)aniline with a generic aminopropyl silane (e.g., 3-aminopropyltrimethoxysilane) or an aromatic silane without the α-methylene bridge is not a straightforward replacement due to fundamental differences in hydrolysis kinetics and coupling efficiency [1]. The α-silane architecture, where the aniline nitrogen is separated from the silicon atom by only one methylene group, results in a pronounced acceleration of alkoxy group hydrolysis compared to conventional γ-silanes [2]. This enhanced reactivity directly impacts cure speed, crosslink density, and ultimate adhesion performance in moisture-cure and silane-modified polymer systems [3].

Hydrolysis rate divergence

α-Silane architecture accelerates alkoxy hydrolysis relative to conventional γ-aminosilanes, which may shift cure profile and crosslink density.

Crosslink architecture shift

The single methylene bridge in α-silanes alters spatial arrangement compared to propyl-linked γ-silanes, potentially modifying network structure and mechanical properties.

Substrate interaction specificity

The aromatic aniline moiety contributes to specific substrate interactions that are absent in aliphatic aminopropyl silanes, limiting direct adhesion performance transfer.

N-((Trimethoxysilyl)methyl)aniline (CAS 77855-73-3): Quantified Differentiation Guide for Scientific Selection


N-((Trimethoxysilyl)methyl)aniline (CAS 77855-73-3): Accelerated Hydrolysis Kinetics Versus γ-Aminopropyl Silanes

N-((Trimethoxysilyl)methyl)aniline exhibits accelerated hydrolysis of its methoxy groups compared to conventional (amino-propyl)silanes. This is a direct consequence of its α-silane architecture, where the nitrogen atom is in close proximity to the silicon center, facilitating a more rapid generation of reactive silanol species [1].

Hydrolysis Rate
Class-level inference
α-silane: qualitatively faster hydrolysis than γ-aminopropyl silanes (ambient moisture)
Supports moisture-cure formulation screening
Qualitative comparison; specific rate data absent
Hydrolysis Kinetics Silane Coupling Moisture Cure

N-((Trimethoxysilyl)methyl)aniline (CAS 77855-73-3): Purity and Physical Property Specifications for Consistent Formulation

Commercial grades of N-((Trimethoxysilyl)methyl)aniline are typically supplied with a minimum purity of 97.0% as determined by gas chromatography (GC). Key physical constants include a density of 1.08-1.09 g/mL at 25°C and a boiling point range of 115-125°C at 4 mmHg [1].

Purity & Physical Data
Supporting evidence
Purity ≥97.0% (GC); Density 1.08–1.09 g/mL (25°C); bp 115–125°C (4 mmHg)
Ensures consistent reaction stoichiometry
Based on supplier technical datasheet
Quality Control Material Specification Silane Chemistry

N-((Trimethoxysilyl)methyl)aniline (CAS 77855-73-3): Solubility Profile in Supercritical CO2 Relative to Other Silanes

While N-((Trimethoxysilyl)methyl)aniline was not directly measured, its close structural analog N-[3-(trimethoxysilyl)propyl]aniline (TMSPA) shows significantly different solubility behavior in supercritical CO2 compared to (3-mercaptopropyl)trimethoxysilane (MPTS). At 313.2 K, a pressure of 21.0 MPa was required for TMSPA solubilization across the full mole fraction range, whereas MPTS required only 8.7 MPa [1].

scCO₂ Solubility
Class-level inference
Analog (TMSPA): 21.0 MPa required vs MPTS: 8.7 MPa at 313.2 K
Aromatic silanes may require higher processing pressure
Analog data; target not directly measured
Supercritical Fluid Processing Silane Functionalization Phase Behavior

N-((Trimethoxysilyl)methyl)aniline (CAS 77855-73-3): Molecular Weight and Topological Polar Surface Area

N-((Trimethoxysilyl)methyl)aniline possesses a molecular weight of 227.33 g/mol and a topological polar surface area (TPSA) of 39.7 Ų [1]. This TPSA is lower than that of common γ-aminopropyl silanes (e.g., 3-aminopropyltrimethoxysilane, TPSA ≈ 53.7 Ų) and aromatic silanes with propyl linkers, potentially influencing its compatibility and diffusion behavior in certain polymer matrices.

TPSA Comparison
Supporting evidence
39.7 Ų (target) vs ~53.7 Ų (APTMS)
Lower polarity may improve organic-phase compatibility
In silico calculation; experimental validation recommended
Molecular Descriptors Structure-Property Relationships Material Science

N-((Trimethoxysilyl)methyl)aniline (CAS 77855-73-3): Low Chloride Impurity for Corrosion-Sensitive Applications

High-purity grades of N-((Trimethoxysilyl)methyl)aniline are specified to contain less than 10 ppm of chloride impurities [1]. This low ionic content is critical for applications where corrosion or electrical leakage currents could compromise device performance or long-term reliability.

Chloride Impurity
Supporting evidence
< 10 ppm (high-purity grade)
Suitable for corrosion-sensitive applications
Ion chromatography specification
Ionic Impurities Corrosion Resistance Electronic Materials

N-((Trimethoxysilyl)methyl)aniline (CAS 77855-73-3): Evidence-Based Application Scenarios for Strategic Sourcing


Moisture-Cure Adhesives and Sealants: Rapid Cure Formulations

Formulators of one-component, moisture-curing polyurethane or silicone sealants can leverage the accelerated hydrolysis kinetics of N-((Trimethoxysilyl)methyl)aniline to reduce tack-free time and accelerate full cure through-thickness [1]. This is a direct consequence of the α-silane structure documented in Section 3, enabling faster production cycles and earlier handling of bonded assemblies [1].

Silane-Modified Polymers (SMPs) for High-Performance Binders

The enhanced reactivity of this α-silane makes it a preferred component in the synthesis of silane-terminated polyethers and polyurethanes. These SMPs serve as the backbone for premium elastic adhesives and sealants requiring rapid strength build-up and superior adhesion to a wide range of substrates, including metals, plastics, and glass [1]. The low chloride content (<10 ppm) further ensures long-term stability and corrosion resistance in these applications [2].

Surface Modification of Fillers and Pigments for Polymer Composites

As a surface modifier, N-((Trimethoxysilyl)methyl)aniline is applied to inorganic fillers (e.g., glass fibers, metal oxides, kaolin) to enhance their dispersion and interfacial adhesion within organic polymer matrices [1]. The aromatic aniline group provides specific compatibility with aromatic polymers like epoxy resins and polyesters, while the trimethoxysilyl end covalently bonds to the filler surface, as described in the surface modification mechanism [1].

Water Scavenger in Moisture-Sensitive Formulations

The compound's high reactivity with trace water makes it an effective in-situ water scavenger. When incorporated into moisture-cure or silane-crosslinking formulations, it preferentially reacts with residual moisture to prevent premature gelling or viscosity increase during storage and application, thereby extending shelf life and ensuring consistent performance [1].

Application
Selection Property
Validation Focus
Moisture-cure adhesives & sealants
α-Silane hydrolysis kinetics
Cure speed and crosslink density evaluation
Silane-modified polymers (SMPs)
Reported reactivity with isocyanate/polyether
Strength build-up and adhesion testing
Filler & pigment surface modification
Bifunctional coupling (silane–aniline)
Dispersion and interfacial adhesion assessment
In-situ water scavenging
Moisture reactivity
Formulation shelf-life and viscosity stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-((Trimethoxysilyl)methyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.